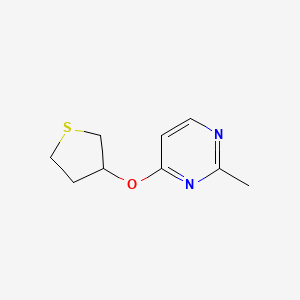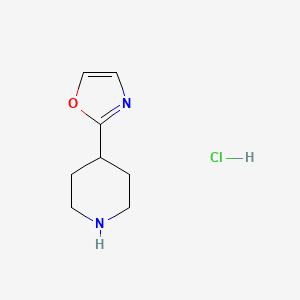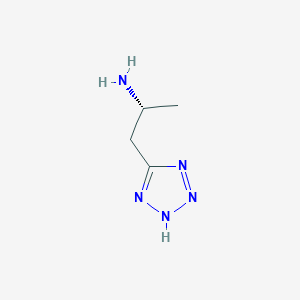
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.339. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The compound 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone represents a class of chemicals that have been synthesized and characterized for various scientific research applications. A notable example includes the synthesis of a related compound via a click chemistry approach, leading to a molecule with potential for pharmacokinetics and biological applications as inferred from its cytotoxicity evaluations and binding analyses with human serum albumin. This process involves spectroscopic characterization and thermal stability analysis, indicating the compound's relevance in medicinal chemistry research (Govindhan et al., 2017).
Wound Healing Potential
Derivatives of this chemical framework have been explored for their in vivo wound-healing potential. Research involving specific derivatives demonstrated significant wound healing, faster epithelialization, and increased tensile strength of incision wounds in animal models. This finding points to the compound's applicability in developing new therapeutics for skin regeneration and wound care (Vinaya et al., 2009).
Fungicidal Activity
The compound's framework has also been used to synthesize novel derivatives with moderate to excellent fungicidal activity. This includes inhibiting specific plant pathogens at low concentrations, showcasing the potential for agricultural applications in protecting crops from fungal diseases (Mao et al., 2013).
Antibacterial and Antileukemic Activities
Further modifications of this chemical structure have led to derivatives with antibacterial and antileukemic activities. Studies have shown that certain derivatives possess potent antibacterial properties against various Gram-positive and Gram-negative bacteria, as well as antiproliferative effects against human leukemia cell lines. This suggests the compound's derivatives could be valuable in developing new antimicrobial and anticancer agents (Vinaya et al., 2008).
Molecular Docking Studies
The compound's analogs have been subject to molecular docking studies to investigate their interactions with biological targets, which is crucial for drug development. These studies provide insights into the molecular basis of the compound's biological activities, facilitating the design of more effective drugs with specific biological targets (Muniyappan et al., 2020).
特性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-10-13(11(2)21-17-10)9-14(20)18-7-3-12(4-8-18)19-15-5-6-16-19/h5-6,12H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEVGDVXWGSJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2978428.png)
![5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2978430.png)
![5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2978433.png)
![N-(Cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide](/img/structure/B2978434.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2978436.png)


![3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2978443.png)


![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2978447.png)